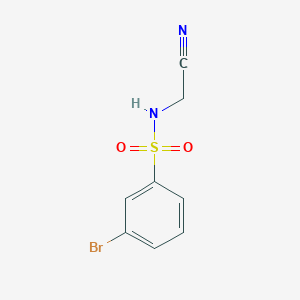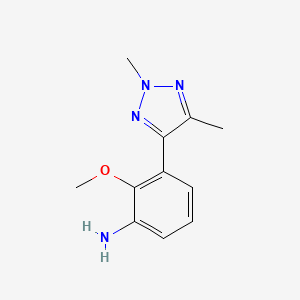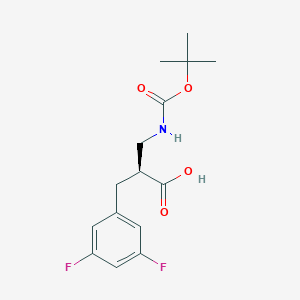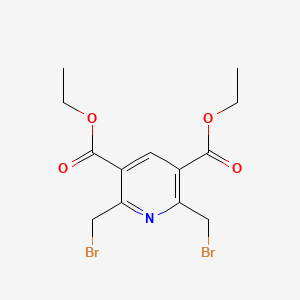
2-(Benzyloxy)-3-(chloromethyl)-4-(difluoromethoxy)-6-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-3-(chloromethyl)-4-(difluoromethoxy)-6-methylpyridine is a complex organic compound that features a pyridine ring substituted with benzyloxy, chloromethyl, difluoromethoxy, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3-(chloromethyl)-4-(difluoromethoxy)-6-methylpyridine typically involves multiple steps, starting from commercially available precursors. One common route involves the initial formation of the pyridine ring, followed by the introduction of the benzyloxy, chloromethyl, difluoromethoxy, and methyl groups through a series of substitution reactions. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyloxy)-3-(chloromethyl)-4-(difluoromethoxy)-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Methyl-substituted pyridine derivatives.
Substitution: Azido or thio-substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(Benzyloxy)-3-(chloromethyl)-4-(difluoromethoxy)-6-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)-3-(chloromethyl)-4-(difluoromethoxy)-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and difluoromethoxy groups can enhance the compound’s binding affinity to these targets, while the chloromethyl group can participate in covalent bonding, leading to the modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Benzyloxy)-1-chloromethyl-ethoxy-benzothiazole
- 2-(Difluoromethoxy)benzylamine
Uniqueness
2-(Benzyloxy)-3-(chloromethyl)-4-(difluoromethoxy)-6-methylpyridine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyloxy and difluoromethoxy groups is particularly noteworthy, as it can significantly influence the compound’s pharmacokinetic and pharmacodynamic properties.
Propriétés
Formule moléculaire |
C15H14ClF2NO2 |
|---|---|
Poids moléculaire |
313.72 g/mol |
Nom IUPAC |
3-(chloromethyl)-4-(difluoromethoxy)-6-methyl-2-phenylmethoxypyridine |
InChI |
InChI=1S/C15H14ClF2NO2/c1-10-7-13(21-15(17)18)12(8-16)14(19-10)20-9-11-5-3-2-4-6-11/h2-7,15H,8-9H2,1H3 |
Clé InChI |
SCDJVCYHXKKTOI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=N1)OCC2=CC=CC=C2)CCl)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]-](/img/structure/B13978399.png)








